Stereochemical Identity vs. L-Enantiomer
D-Leucine ethyl ester hydrochloride exhibits a specific optical rotation of -18° ± 2° (c=1 in EtOH) , which is equal in magnitude but opposite in sign to its L-enantiomer counterpart (L-Leucine ethyl ester hydrochloride), which has a reported specific rotation of +18.0° ± 1° (c=5 in ethanol) [1]. This distinct optical activity confirms the D-configuration and provides a quantitative metric for confirming enantiomeric identity and purity in procurement and quality control.
| Evidence Dimension | Optical Rotation (Specific Rotation) |
|---|---|
| Target Compound Data | [α]D25 = -18 ± 2° (c=1 in EtOH) |
| Comparator Or Baseline | L-Leucine ethyl ester hydrochloride: [α]20/D +18.0 ± 1° (c=5 in ethanol) |
| Quantified Difference | Opposite sign; similar magnitude |
| Conditions | Ethanol solution; c=1 for target, c=5 for comparator |
Why This Matters
The opposite sign of optical rotation allows for unambiguous differentiation between D- and L- enantiomers, which is essential for chiral synthesis applications where stereochemical outcome is critical.
- [1] Sigma-Aldrich. (n.d.). L-Leucine ethyl ester hydrochloride (Product No. 61850). Product Specification. View Source
